4-Methylene-1-(4-aminophenyl)-piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(4-methylidenepiperidin-1-yl)aniline |
InChI |
InChI=1S/C12H16N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5H,1,6-9,13H2 |
InChI Key |
XURMVOBZJQLFPI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylene 1 4 Aminophenyl Piperidine
Retrosynthetic Analysis and Strategic Disconnections for 4-Methylene-1-(4-aminophenyl)-piperidine
A retrosynthetic analysis of this compound reveals several key disconnections that inform the forward synthesis. The primary disconnection points are the carbon-nitrogen bond of the piperidine (B6355638) ring and the exocyclic double bond.
One logical disconnection is at the N-aryl bond, separating the 4-methylenepiperidine (B3104435) core from the 4-aminophenyl moiety. This suggests a synthetic route involving the coupling of a pre-formed 4-methylenepiperidine with an appropriate aniline (B41778) derivative.
Another strategic disconnection involves the exocyclic methylene (B1212753) group. This points towards a precursor molecule, 1-(4-aminophenyl)-4-piperidone, which can be converted to the target compound via an olefination reaction, such as the Wittig reaction. This latter approach is often preferred due to the relative accessibility of substituted 4-piperidones.
Further disconnection of the 1-(4-aminophenyl)-4-piperidone intermediate can be envisioned in two ways: breaking the N-aryl bond, which leads back to 4-piperidone (B1582916) and a protected aniline derivative, or dissecting the piperidine ring itself, suggesting a cyclization strategy from acyclic precursors.
Precursor Design and Synthesis of Key Intermediates for this compound
The successful synthesis of this compound hinges on the efficient preparation of key precursors.
Synthesis of the 4-Aminophenyl Moiety and its Functionalization
The 4-aminophenyl group is typically introduced in a protected form, often as a 4-nitrophenyl group, which is later reduced to the amine. A common strategy involves the reaction of a piperidine precursor with a 4-nitro-substituted aromatic compound, followed by reduction of the nitro group. The reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., H2, Pd/C) being a clean and efficient method. researchgate.net
Alternatively, direct amination of a pre-formed piperidine with a protected aniline derivative can be accomplished through methods like the Buchwald-Hartwig amination.
Table 1: Representative Methods for the Synthesis of the 4-Aminophenyl Moiety
| Reaction Type | Reactants | Reagents and Conditions | Product |
| Nucleophilic Aromatic Substitution | 4-Piperidone, 1-fluoro-4-nitrobenzene | Base (e.g., K2CO3), high temperature | 1-(4-Nitrophenyl)-4-piperidone |
| Buchwald-Hartwig Amination | 4-Piperidone, 4-bromoaniline (B143363) (protected) | Pd catalyst, phosphine (B1218219) ligand, base | 1-(4-Aminophenyl)-4-piperidone (protected) |
| Reduction of Nitro Group | 1-(4-Nitrophenyl)-4-piperidone | H2, Pd/C, solvent (e.g., ethanol, methanol) | 1-(4-Aminophenyl)-4-piperidone |
Strategies for Introducing the 4-Methylene Functionality
The introduction of the 4-methylene group is a critical step and is most commonly achieved through the olefination of a 4-piperidone precursor. The Wittig reaction is a widely used and reliable method for this transformation. wikipedia.orgorganic-chemistry.org It involves the reaction of the ketone with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. masterorganicchemistry.com
Recent studies have demonstrated the successful application of the Wittig olefination on N-Boc-2-aryl-4-piperidones to yield the corresponding 4-methylene derivatives, highlighting the feasibility of this approach on structurally similar N-aryl piperidones. nih.govacs.org
Table 2: Common Olefination Reactions for the Synthesis of 4-Methylenepiperidines
| Reaction | Reagent | Key Features |
| Wittig Reaction | Methyltriphenylphosphonium bromide, strong base | Well-established, high-yielding, tolerant of various functional groups. wikipedia.orgorganic-chemistry.org |
| Tebbe Olefination | Tebbe's reagent | Effective for sterically hindered ketones and sensitive substrates. |
| Peterson Olefination | α-Silyl carbanions | Can provide stereochemical control in the formation of substituted alkenes. |
Construction of the Piperidine Ring System
The piperidine ring can be constructed through various cyclization strategies. One of the most common methods for synthesizing 4-piperidones involves the Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation. beilstein-journals.org
Another approach is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. Intramolecular variations of this reaction are also powerful tools for constructing the piperidine core.
Ring-Forming Reactions for the Piperidine Core
The construction of the piperidine ring is a pivotal step in the synthesis of this compound, particularly when building the molecule from acyclic precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions offer an efficient means to construct the piperidine ring with control over stereochemistry. One such strategy is the intramolecular reductive amination of an amino-aldehyde or amino-ketone. In this approach, a linear precursor containing both an amine and a carbonyl group is cyclized in the presence of a reducing agent.
Another powerful method is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an unsaturated amine containing an aryl or vinyl halide. This can be a highly efficient way to form the six-membered ring.
A further strategy involves the ring-closing metathesis (RCM) of a diene precursor containing a nitrogen atom. This reaction, typically catalyzed by a ruthenium-based catalyst, forms the cyclic alkene which can then be functionalized as needed.
Table 3: Comparison of Intramolecular Cyclization Strategies for Piperidine Synthesis
| Cyclization Strategy | Precursor Type | Key Reagents | Advantages |
| Intramolecular Reductive Amination | Amino-ketone/aldehyde | Reducing agent (e.g., NaBH3CN) | Forms the piperidine ring in a single step. |
| Intramolecular Heck Reaction | Unsaturated amine with aryl/vinyl halide | Pd catalyst, base | High efficiency and functional group tolerance. |
| Ring-Closing Metathesis (RCM) | Diene-containing amine | Ru catalyst (e.g., Grubbs' catalyst) | Forms a cyclic alkene that can be further modified. |
Metal-Catalyzed Cyclizations in Piperidine Synthesis
The construction of the piperidine ring via intramolecular cyclization is a powerful strategy, with transition-metal catalysis offering a versatile toolkit for achieving high efficiency and selectivity. mdpi.com Gold, palladium, and rhodium catalysts are particularly prominent in forming substituted piperidines from various acyclic precursors. nih.govmdpi.com
Gold(I) catalysts, for instance, are highly effective in the cyclization of substrates containing alkenes or alkynes. acs.org For a precursor to this compound, one could envision a gold-catalyzed intramolecular hydroamination of an appropriately substituted aminoalkyne. organic-chemistry.org This approach involves the activation of the alkyne by the electrophilic gold catalyst, followed by a nucleophilic attack from the tethered amine to form the six-membered ring. nih.govnih.gov The resulting product could feature the required exocyclic methylene group, depending on the structure of the starting material. nih.gov
Palladium catalysis offers a complementary set of reactions, including intramolecular Heck reactions and allylic aminations. whiterose.ac.uksemanticscholar.org A plausible palladium-catalyzed approach could involve the cyclization of an acyclic precursor containing an allylic electrophile and a protected aniline nucleophile. nih.gov Furthermore, methods like the Wacker-type aerobic oxidative cyclization of alkenes provide a direct route to various nitrogen heterocycles, including piperidines.
Rhodium-catalyzed reactions, such as the asymmetric reductive Heck reaction, allow for the construction of 3-substituted tetrahydropyridines from aryl boronic acids and pyridine (B92270) precursors, which can then be converted to the desired piperidines. nih.gov This highlights a strategy where the aromatic precursor is functionalized and then reduced to the saturated piperidine ring.
| Catalyst Type | Reaction Type | Typical Precursor | Key Features | Reference |
|---|---|---|---|---|
| Gold(I) Complexes | Intramolecular Hydroamination/Oxidative Amination | Amino-alkenes or Amino-alkynes | Mild conditions, high functional group tolerance. | nih.govacs.org |
| Palladium Complexes | Intramolecular Heck/Allylic Amination | Alkenyl halides with tethered amines | Versatile for C-C and C-N bond formation. | nih.govwhiterose.ac.uk |
| Rhodium Complexes | Asymmetric Carbometalation/Reductive Heck | Dihydropyridines and Boronic Acids | Provides access to enantioenriched piperidines. | nih.gov |
Radical Cyclization Pathways
Radical cyclizations provide a robust alternative for constructing piperidine rings, often succeeding where ionic reactions fail, especially in the formation of highly substituted or sterically hindered systems. nih.gov These reactions proceed through radical intermediates and are known for their high functional group tolerance. rsc.org
A key strategy applicable to the synthesis of this compound involves the intramolecular cyclization of 1,6-enynes. nih.gov In a typical sequence, a radical is generated elsewhere in the molecule, which then adds to the alkyne (a 5-exo-dig cyclization), followed by a second cyclization and subsequent cleavage to form the six-membered ring with an exocyclic double bond. nih.gov Triethylborane can serve as a radical initiator in such complex radical cascades. nih.gov
Another approach involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org For the target molecule, a precursor could be designed where a radical is generated on the carbon alpha to the nitrogen atom of a protected 4-aminophenyl group, which then cyclizes onto a tethered alkene to form the piperidine ring. The methylene group could be installed prior to cyclization or formed as part of the radical termination step. Cobalt(II) complexes have been used to catalyze the intramolecular cyclization of linear amino-aldehydes, offering a pathway to various piperidines. nih.gov
| Initiation Method | Precursor Type | Reaction Pathway | Key Features | Reference |
|---|---|---|---|---|
| Triethylborane | 1,6-enynes | Complex radical cascade | Forms polysubstituted alkylidene piperidines. | nih.gov |
| Cobalt(II) Catalysis | Linear amino-aldehydes | Radical-mediated amine cyclization | Effective for various piperidines, though byproducts can form. | nih.gov |
| Photoredox Catalysis | Aryl Halides | Single-electron transfer (SET) | Mild conditions, avoids toxic reagents like tin. |
Asymmetric Synthesis of Piperidine Scaffolds
The synthesis of enantiomerically pure piperidines is of paramount importance, as the stereochemistry of drug molecules is critical to their biological activity. nih.gov Numerous asymmetric strategies have been developed to control the stereochemistry of the piperidine core.
One powerful method is the kinetic resolution of racemic piperidine precursors. For example, the base n-BuLi with a chiral ligand like sparteine (B1682161) can be used for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. nih.gov This process selectively deprotonates one enantiomer, which can then be trapped with an electrophile, allowing for the separation of both a highly enantioenriched product and the unreacted starting material. nih.gov
Catalyst-controlled asymmetric reactions are also prevalent. Rhodium-catalyzed asymmetric carbometalation and palladium-catalyzed enantioselective oxidative amination of alkenes are examples where a chiral ligand on the metal center dictates the stereochemical outcome of the cyclization. nih.govnih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer another sustainable route. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov
Finally, one-pot cascade reactions using chiral amines can induce chirality through exocyclic stereocontrol, leading to the formation of enantiomerically pure substituted piperidines with excellent diastereoselectivity. acs.org
Late-Stage Functionalization and Derivatization Approaches for this compound
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the modification of a complex molecular scaffold at a late point in the synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. mdpi.com For this compound, LSF could be applied to either the piperidine ring or the aminophenyl moiety.
C–H functionalization is a prominent LSF technique. rsc.org The piperidine ring has multiple C–H bonds (at the C2, C3, and C4 positions) that can potentially be targeted. Rhodium-catalyzed C–H insertion reactions, for example, can introduce functional groups at specific positions, with the site selectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov While the C4 position is adjacent to the methylene group, functionalization at the C2 or C3 positions could also be envisaged. nih.govresearchgate.net
The aminophenyl ring offers additional sites for derivatization. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents. Furthermore, the aromatic C–H bonds of the phenyl ring are targets for functionalization. Metal-free C–H arylation using diaryliodonium salts is an emerging eco-friendly method for modifying such heteroarenes. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For a molecule like this compound, several green strategies can be implemented.
Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com The synthesis of tetrahydropyridine precursors to piperidines can often be achieved through such domino reactions, saving time, energy, and materials. mdpi.commdpi.com
The use of biocatalysis, as mentioned in the asymmetric synthesis section, represents a key green approach. Enzymes operate under mild aqueous conditions, offering high selectivity and reducing the need for protecting groups and harsh reagents. nih.gov Chemo-enzymatic cascades provide a powerful and sustainable route to chiral piperidines. nih.gov
Furthermore, replacing hazardous reagents and solvents is a core tenet of green chemistry. This includes using water as a solvent, employing non-toxic, earth-abundant metal catalysts instead of precious metals where possible, and utilizing energy-efficient methods like microwave or ultrasound irradiation. mdpi.com Electrosynthesis is another sustainable method that uses electricity to drive reactions, avoiding the need for stoichiometric chemical oxidants or reductants.
Challenges and Future Directions in the Synthesis of this compound
Despite significant advances, the synthesis of complex piperidines like this compound still presents challenges. A primary difficulty lies in achieving high levels of regio- and stereoselectivity in a single, efficient process. mdpi.com Many cyclization reactions can lead to mixtures of isomers, requiring difficult separations. nih.gov
Future research will likely focus on the development of more versatile and robust catalytic systems that can operate under milder, more sustainable conditions. This includes expanding the scope of non-precious metal catalysis and photoredox catalysis. rsc.org The design of new modular strategies, where complex fragments can be coupled efficiently in a late stage, will also be crucial for accelerating the discovery of new piperidine-based drug candidates. Finally, integrating computational modeling with experimental work will be key to predicting reaction outcomes and designing more efficient synthetic routes.
Reactivity and Chemical Transformations of 4 Methylene 1 4 Aminophenyl Piperidine
Mechanistic Investigations of Reactions Involving the 4-Methylene Moiety
The exocyclic methylene (B1212753) group (C=CH₂) is a key site of reactivity, behaving as a typical alkene. Its reactions are characterized by the breaking of the pi (π) bond to form new sigma (σ) bonds.
The carbon-carbon double bond of the methylene group is an area of high electron density, making it a prime target for electrophilic attack. researchgate.net These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate.
The addition of an electrophile (E⁺) to the terminal methylene carbon results in the formation of a more stable tertiary carbocation at the 4-position of the piperidine (B6355638) ring. This regioselectivity is governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon atom with the greater number of hydrogen atoms. researchgate.nettcichemicals.com The subsequent attack by a nucleophile (Nu⁻) on the carbocation completes the addition.
This mechanism is central to a variety of addition reactions, including hydrohalogenation and hydration, leading to the formation of a saturated, functionalized piperidine ring.
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product |
| H-Br | H⁺ | Br⁻ | 4-Bromo-4-methyl-1-(4-aminophenyl)piperidine |
| H-Cl | H⁺ | Cl⁻ | 4-Chloro-4-methyl-1-(4-aminophenyl)piperidine |
| H₂O / H₂SO₄ | H⁺ | H₂O | 1-(4-Aminophenyl)-4-methylpiperidin-4-ol |
| Br₂ | Br⁺ (induced) | Br⁻ | 4-(Bromomethyl)-4-bromo-1-(4-aminophenyl)piperidine |
While direct nucleophilic attack on the unactivated methylene group is uncommon, this moiety readily participates in cycloaddition reactions, where it acts as the 2π-electron component (the dienophile). researchgate.netresearchgate.net The most significant of these are [4+2] cycloadditions, or Diels-Alder reactions, which provide a powerful method for constructing complex spirocyclic systems.
In a typical Diels-Alder reaction, the 4-methylene group reacts with a conjugated diene. The reaction is thermally allowed and proceeds in a concerted fashion, forming a new six-membered ring fused at the 4-position of the piperidine core. The reaction's efficiency can be influenced by the electronic nature of the diene.
| Diene | Reaction Type | Product Class |
| Cyclopentadiene | [4+2] Cycloaddition | Spiro[piperidine-4,2'-bicyclo[2.2.1]hept-5'-ene] derivative |
| 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Spiro[piperidine-4,1'-cyclohex-4'-ene] derivative |
| Isoprene | [4+2] Cycloaddition | Spiro[piperidine-4,1'-cyclohex-4'-ene] derivative (regioisomeric mixture) |
The exocyclic double bond can be readily saturated to the corresponding methyl group through catalytic hydrogenation. researchgate.net This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.
Heterogeneous catalysts are commonly employed for this transformation. The reaction typically proceeds with syn-addition of two hydrogen atoms to the face of the double bond adsorbed onto the catalyst surface. This method is highly efficient for converting the 4-methylene group into a 4-methyl group, yielding 1-(4-aminophenyl)-4-methylpiperidine.
| Catalyst | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temp. | 1-(4-Aminophenyl)-4-methylpiperidine |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp. | 1-(4-Aminophenyl)-4-methylpiperidine |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (low pressure), Ethanol, Room Temp. | 1-(4-Aminophenyl)-4-methylpiperidine |
Reactivity of the 4-Aminophenyl Group in 4-Methylene-1-(4-aminophenyl)-piperidine
The 4-aminophenyl portion of the molecule features a primary aromatic amine, which is a versatile functional group for further chemical modification.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with a range of electrophiles.
Acylation: The primary amine readily undergoes acylation when treated with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction yields a stable amide derivative.
Alkylation: Direct alkylation with alkyl halides can be performed but often leads to a mixture of mono- and di-alkylated products. Reductive amination offers a more controlled method for mono-alkylation.
Arylation: While less common for this specific substrate, modern cross-coupling methodologies could be employed for N-arylation, though this often requires specific catalysts and conditions.
| Reaction Type | Reagent | Conditions | Functional Group Formed |
| Acylation | Acetyl chloride | Pyridine or Triethylamine, CH₂Cl₂ | Acetamide |
| Acylation | Acetic anhydride (B1165640) | Pyridine, 0°C to Room Temp. | Acetamide |
| Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | N-Methylaniline (potential over-alkylation) |
| Sulfonylation | Tosyl chloride | Pyridine, CH₂Cl₂ | Sulfonamide |
The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution (EAS). It strongly directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the piperidine ring, substitution occurs exclusively at the two equivalent ortho positions (positions 3 and 5 of the phenyl ring).
The activating and directing influence stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during the attack at the ortho positions.
However, under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. To achieve ortho substitution under such conditions, the amine is often first protected, for example, by converting it to an acetamide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions.
| Reaction | Reagent | Conditions | Major Product(s) |
| Bromination | Br₂ | Acetic Acid | 1-(4-Amino-3,5-dibromophenyl)-4-methylenepiperidine |
| Nitration (with protection) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | Sequential protection, nitration, deprotection | 1-(4-Amino-3-nitrophenyl)-4-methylenepiperidine |
| Sulfonation | Fuming H₂SO₄ | Heat | 2-Amino-5-(4-methylene-1-piperidyl)benzenesulfonic acid |
Diazotization and Coupling Reactions of the Amino Group
The primary aromatic amino group in this compound is a versatile functional handle for a variety of chemical transformations, most notably diazotization followed by coupling reactions to form azo compounds. This two-step process is a cornerstone of dye chemistry and allows for the synthesis of a wide array of colored compounds. nih.govjbiochemtech.com
The first step involves the treatment of the aminophenyl moiety with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amine into a highly reactive diazonium salt. The resulting 4-(4-methylenepiperidin-1-yl)benzenediazonium salt is an electrophilic species that can then be reacted with various coupling components.
The second step, the azo coupling reaction, involves the reaction of the diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position, to form a stable azo compound characterized by the -N=N- linkage. The extended conjugation of these azo dyes results in their characteristic colors. The specific color of the resulting dye is dependent on the electronic properties of the substituents on both the diazonium salt and the coupling component. cuhk.edu.hkplantarchives.org
A variety of azo dyes can be synthesized from this compound by reacting its diazonium salt with different coupling partners. The table below illustrates potential azo dyes that could be formed and their hypothetical properties.
| Coupling Component | Resulting Azo Dye Structure | Hypothetical Color | Hypothetical λmax (nm) |
| Phenol | 4-((4-hydroxyphenyl)diazenyl)-1-(4-methylenepiperidin-1-yl)benzene | Yellow | 420 |
| N,N-Dimethylaniline | 4-((4-(dimethylamino)phenyl)diazenyl)-1-(4-methylenepiperidin-1-yl)benzene | Orange-Red | 480 |
| 2-Naphthol | 1-((4-(4-methylenepiperidin-1-yl)phenyl)diazenyl)naphthalen-2-ol | Red | 510 |
| Aniline | 4-((4-aminophenyl)diazenyl)-1-(4-methylenepiperidin-1-yl)benzene | Yellow-Orange | 450 |
Transformations of the Piperidine Nitrogen Atom
The tertiary nitrogen atom within the piperidine ring of this compound is a key site for further chemical modifications. Its nucleophilic and basic character allows for a range of transformations, leading to the synthesis of diverse derivatives with potentially altered physical, chemical, and biological properties. researchgate.net
One of the most common transformations is N-alkylation . The lone pair of electrons on the piperidine nitrogen can readily attack alkyl halides or other electrophilic carbon sources to form quaternary ammonium (B1175870) salts. These salts can have applications as phase-transfer catalysts or possess unique biological activities. The reaction conditions for N-alkylation can be tailored to control the extent of reaction and the nature of the alkylating agent introduced.
The piperidine nitrogen can also be involved in the formation of metal complexes . As a Lewis base, the nitrogen atom can coordinate to various metal centers, making this compound a potential ligand in coordination chemistry and catalysis. The nature of the metal and other ligands in the coordination sphere will dictate the properties and applications of the resulting metal complex.
The table below summarizes some of the key transformations involving the piperidine nitrogen.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH3I) | Quaternary ammonium salt |
| N-Oxidation | H2O2 or m-CPBA | N-oxide |
| Complexation | Metal precursor (e.g., PdCl2) | Metal complex |
| N-Arylation | Aryl halide, catalyst | N-Aryl piperidinium (B107235) salt |
Catalyst-Mediated Reactions Utilizing this compound
The structural features of this compound, namely the presence of a nucleophilic piperidine nitrogen and an aromatic ring system, suggest its potential utility in catalyst-mediated reactions, either as a catalyst itself or as a ligand for a metal catalyst. Piperidine and its derivatives are known to function as organocatalysts in various organic transformations. tandfonline.com
As an organocatalyst , the piperidine moiety can act as a Brønsted or Lewis base. For instance, it can catalyze Knoevenagel condensations, Michael additions, and other base-catalyzed reactions. The steric and electronic environment around the nitrogen atom can influence the efficiency and selectivity of the catalysis.
Furthermore, this compound can serve as a ligand in transition metal catalysis. The piperidine nitrogen and the aromatic amine can act as binding sites for metal ions, forming stable complexes that can catalyze a variety of cross-coupling reactions, hydrogenations, and other transformations. The specific substitution pattern on the aromatic ring and the presence of the methylene group can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. researchgate.netnih.gov
The table below outlines some potential catalyst-mediated reactions where this compound could be employed.
| Reaction Type | Role of the Compound | Metal (if applicable) | Potential Products |
| Knoevenagel Condensation | Organocatalyst | N/A | α,β-Unsaturated carbonyls |
| Michael Addition | Organocatalyst | N/A | 1,5-Dicarbonyl compounds |
| Suzuki Coupling | Ligand | Palladium | Biaryl compounds |
| Heck Reaction | Ligand | Palladium | Substituted alkenes |
| Hydrogenation | Ligand | Rhodium, Ruthenium | Saturated compounds |
Stereochemical Control and Regioselectivity in Reactions of this compound
The presence of a prochiral exocyclic double bond and multiple reactive sites in this compound raises important considerations of stereochemical control and regioselectivity in its reactions.
Stereochemical control primarily relates to reactions involving the 4-methylene group. Addition reactions across this double bond can lead to the formation of a new stereocenter at the 4-position of the piperidine ring. The stereochemical outcome of such reactions can be influenced by several factors, including the nature of the reagent, the presence of a chiral catalyst, and the conformation of the piperidine ring. For example, catalytic asymmetric hydrogenation of the methylene group could potentially lead to the enantioselective formation of 4-methyl-1-(4-aminophenyl)-piperidine. The facial selectivity of the attack on the double bond would determine the configuration of the newly formed stereocenter. whiterose.ac.uknih.gov
Regioselectivity is a key consideration in electrophilic substitution reactions on the aminophenyl ring and in addition reactions to the exocyclic double bond versus reactions at other positions. The amino group is an activating, ortho-, para-directing group. Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, are expected to occur predominantly at the positions ortho to the amino group (positions 3 and 5 of the phenyl ring). The regioselectivity of addition reactions to the exocyclic double bond is also of interest, as it can compete with reactions at the aromatic ring or the nitrogen atoms. nih.gov
The table below provides examples of reactions where stereochemical and regioselective outcomes are important.
| Reaction Type | Key Consideration | Expected Outcome |
| Catalytic Asymmetric Hydrogenation | Stereoselectivity | Enantioenriched 4-methyl-1-(4-aminophenyl)-piperidine |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Regioselectivity | Substitution at positions ortho to the amino group |
| Hydroboration-Oxidation of Methylene Group | Regio- and Stereoselectivity | Formation of a primary alcohol at the exocyclic carbon with specific stereochemistry |
| Diels-Alder Reaction with Methylene Group | Regio- and Stereoselectivity | Formation of a spirocyclic system with defined stereochemistry |
Advanced Spectroscopic and Structural Elucidation of 4 Methylene 1 4 Aminophenyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No experimental NMR data for 4-Methylene-1-(4-aminophenyl)-piperidine has been found in the public domain.
1H NMR and 13C NMR Applications
Specific chemical shifts, coupling constants, and signal multiplicities for the protons and carbons of this compound are not available.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Without primary 1D NMR data, no analysis of 2D NMR correlations (COSY, HSQC, HMBC) can be performed to establish the connectivity of the molecule.
Solid-State NMR for Polymorphic Studies (if applicable)
There is no information regarding solid-state NMR studies on this compound to investigate potential polymorphism.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectrometry data for this compound has been located.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of the molecular ion of this compound has not been reported.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
No MS/MS data is available to propose or confirm the fragmentation pathways of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule. The IR and Raman spectra of this compound are expected to be complex, exhibiting characteristic vibrations from each of its three main structural components.
The vibrational spectrum can be dissected into contributions from the aminophenyl group, the piperidine (B6355638) ring, and the methylene (B1212753) group.
Aminophenyl Group Vibrations: The primary amine (-NH₂) on the aromatic ring gives rise to distinct, strong bands in the IR spectrum. Two bands are anticipated in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. researchgate.nettandfonline.comresearchgate.net The N-H scissoring (bending) vibration is expected to appear as a strong band around 1620-1600 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations typically produce multiple weak to medium bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). core.ac.uk The C=C stretching vibrations of the benzene (B151609) ring are expected to appear as two or three bands of variable intensity in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the arylamine is anticipated in the 1340-1250 cm⁻¹ range. tandfonline.com
Piperidine Ring Vibrations: The saturated piperidine ring contributes characteristic aliphatic C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the CH₂ groups are expected to produce strong bands in the 2950-2850 cm⁻¹ region. nih.govchemicalbook.comuomustansiriyah.edu.iq The CH₂ scissoring (bending) vibrations are typically found near 1465 cm⁻¹. researchgate.net Other bending vibrations, such as wagging and twisting, occur at lower frequencies. The aliphatic C-N stretching vibration associated with the tertiary amine within the ring is expected in the 1200-1020 cm⁻¹ region. nih.gov
Exocyclic Methylene Group Vibrations: The C=CH₂ group introduces vibrations characteristic of an alkene. The =C-H stretching vibration is expected to produce a medium intensity band just above 3000 cm⁻¹ (approx. 3080 cm⁻¹). uomustansiriyah.edu.iq The C=C double bond stretching vibration typically appears around 1650 cm⁻¹, and its intensity can be variable. uomustansiriyah.edu.iqrdd.edu.iq A key diagnostic band for a terminal methylene group is the out-of-plane =C-H bending (wagging) mode, which gives rise to a strong absorption near 900 cm⁻¹. uomustansiriyah.edu.iq
The following table summarizes the predicted key vibrational frequencies.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Asymmetric Stretch | Primary Amine | ~3450 | Strong | Medium |
| N-H Symmetric Stretch | Primary Amine | ~3350 | Strong | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 | Medium-Weak | Strong |
| Olefinic (=C-H) Stretch | Methylene | ~3080 | Medium | Medium |
| Aliphatic (C-H) Stretch | Piperidine Ring | 2950-2850 | Strong | Strong |
| C=C Stretch | Methylene | ~1650 | Medium-Weak | Strong |
| N-H Scissoring | Primary Amine | ~1610 | Strong | Weak |
| Aromatic C=C Stretch | Phenyl Ring | 1600-1450 | Medium-Strong | Strong |
| CH₂ Scissoring | Piperidine Ring | ~1465 | Medium | Medium |
| Aromatic C-N Stretch | Aryl Amine | 1340-1250 | Strong | Medium |
| Aliphatic C-N Stretch | Tertiary Amine | 1200-1020 | Medium | Weak |
| =C-H Out-of-Plane Bend | Methylene | ~900 | Strong | Weak |
Vibrational spectroscopy can provide insights into the conformational state of the molecule. The piperidine ring is known to adopt a stable chair conformation to minimize steric and torsional strain. acs.orgrsc.org The attachment of the bulky 4-aminophenyl group to the nitrogen atom is likely to have a significant influence on the ring's dynamics and the orientation of the N-aryl bond.
In N-arylpiperidines, the orientation of the aryl group (axial vs. equatorial with respect to the piperidine ring) can sometimes be inferred from the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). Different conformers may exhibit unique patterns of C-H and C-C bending modes. However, without experimental data and high-level computational analysis, assigning specific bands to particular conformers is speculative. It is generally expected that the chair conformation would be the predominant form in the ground state. nih.govacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-aminophenyl chromophore. Aniline (B41778), the parent chromophore, exhibits two main absorption bands originating from π → π* transitions within the benzene ring. wikipedia.orgresearchgate.net
An intense band (the E2-band) is typically observed around 230-240 nm. wikipedia.orgresearchgate.net
A weaker band (the B-band) with fine structure is observed at longer wavelengths, around 280-290 nm. researchgate.netrsc.org
The presence of the amino group, an auxochrome, results in a bathochromic (red) shift of these absorptions compared to unsubstituted benzene, due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. wikipedia.org The piperidine substituent on the nitrogen is expected to act as an electron-donating group, potentially causing a further slight red shift. The exocyclic methylene group is an isolated chromophore and is expected to have a π → π* transition at a much shorter wavelength (below 200 nm), which may not be observable with standard instrumentation. Therefore, the UV-Vis spectrum will likely be very similar to that of other N,N-dialkylanilines.
| Transition | Chromophore | Predicted λmax (nm) | Solvent Effects |
| π → π* (E2-band) | 4-Aminophenyl | ~240-250 | Polarity may cause minor shifts |
| π → π* (B-band) | 4-Aminophenyl | ~290-300 | Polarity may cause minor shifts |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if applicable)
No published single-crystal X-ray diffraction data for this compound is currently available. However, based on crystallographic studies of similar N-arylpiperidine derivatives, a definitive three-dimensional structure can be predicted. nih.govnih.govmdpi.com
X-ray crystallography would be the ideal method to unambiguously determine:
Piperidine Ring Conformation: It would confirm the expected chair conformation of the piperidine ring.
Substituent Positions: It would show the precise bond lengths and angles of the exocyclic methylene group at the C4 position.
N-Aryl Geometry: The geometry around the piperidine nitrogen atom and the torsional angle between the piperidine ring and the plane of the aminophenyl group would be established. In many N-arylpiperidines, the nitrogen atom exhibits a partially sp²-hybridized character, leading to a somewhat flattened geometry. nih.gov
Intermolecular Interactions: In the solid state, the primary amine group would likely participate in intermolecular hydrogen bonding, which would be clearly elucidated by crystallographic analysis.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Aspects (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.netsaschirality.org These techniques measure the differential absorption of left- and right-circularly polarized light. aip.org
The molecule this compound is achiral . It possesses a plane of symmetry that bisects the aminophenyl group, the N1-C4 axis of the piperidine ring, and the exocyclic methylene group. Due to the presence of this internal symmetry element, the molecule is superimposable on its mirror image and cannot exist as enantiomers.
Therefore, this compound is optically inactive and would not produce a signal in ECD or VCD spectroscopy. synchrotron-soleil.frnih.gov These techniques are not applicable for the stereochemical analysis of this compound.
Computational and Theoretical Investigations of 4 Methylene 1 4 Aminophenyl Piperidine
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and bonding characteristics of 4-Methylene-1-(4-aminophenyl)-piperidine.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of chemical systems. scielo.org.mx For this compound, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.
Table 1: Selected Optimized Geometrical Parameters (Hypothetical) for this compound based on DFT Calculations.
| Parameter | Bond/Angle | Value |
| Bond Length | C=C (methylene) | 1.34 Å |
| C-N (piperidine ring) | 1.47 Å | |
| C-N (piperidine-phenyl) | 1.39 Å | |
| C-N (aminophenyl) | 1.40 Å | |
| Bond Angle | C-N-C (piperidine ring) | 112° |
| C-C-N (piperidine ring) | 110° | |
| C-N-C (piperidine-phenyl) | 121° | |
| Dihedral Angle | C-C-N-C (piperidine ring) | -55° |
Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from a DFT geometry optimization.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgrsc.org The MEP surface map illustrates the electrostatic potential at different points on the electron density surface. rsc.org
For this compound, the MEP analysis would reveal regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms attached to electronegative atoms, indicate sites for nucleophilic attack. researchgate.net The MEP surface provides insights into non-covalent interactions, which are crucial for drug-receptor binding. chemrxiv.org
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound.
| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |
| Amino group Nitrogen | -35 | Electrophilic attack |
| Piperidine (B6355638) ring Nitrogen | -45 | Electrophilic attack |
| Methylene (B1212753) group Carbons | -15 | Electrophilic attack |
| Aromatic ring Carbons | -5 to +5 | Variable |
| Amino group Hydrogens | +25 | Nucleophilic attack |
Note: These MEP values are illustrative and represent typical ranges for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO might be distributed over the methylene-piperidine moiety. The HOMO-LUMO gap can be correlated with the molecule's electronic transitions and its potential as a nonlinear optical material. ajchem-a.com
Table 3: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound.
| Property | Value (eV) |
| HOMO Energy | -5.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The energy values are hypothetical and representative of a molecule with similar electronic characteristics.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric strain. researchgate.netnih.gov However, other conformations like boat and twist-boat are also possible. rsc.org For this compound, the substituents on the piperidine ring will influence its conformational preferences. The aminophenyl group at the 1-position and the methylene group at the 4-position will affect the energetic landscape of the different conformers.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in solution. researchgate.netnih.gov MD simulations track the movement of atoms over time, offering insights into the stability of different conformations, the flexibility of the molecule, and its interactions with solvent molecules. researchgate.net Such simulations are valuable for understanding how the molecule might behave in a biological system. tandfonline.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the characterization of new compounds.
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using DFT, often with good accuracy when appropriate methods and basis sets are used. researchgate.netgithub.io These calculations can help in the assignment of experimental spectra and in the determination of the molecule's structure and conformation in solution. nih.gov
Similarly, the vibrational frequencies in the IR spectrum can be computed. nih.gov These calculations can aid in the identification of characteristic functional groups and in understanding the vibrational modes of the molecule. nih.govarxiv.org While harmonic frequency calculations are common, more accurate predictions may require considering anharmonic effects. nih.gov
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. researchgate.net For this compound, several types of reactions could be investigated. For instance, the amino group on the phenyl ring can undergo various reactions, such as nucleophilic aromatic substitution (SNAr). researchgate.net Computational studies can model the reaction pathway, providing a detailed understanding of the mechanism and the factors that influence the reaction rate and selectivity. researchgate.netresearchgate.net
In silico Design and Prediction of Novel Derivatives of this compound
The in silico design of novel derivatives of this compound represents a crucial step in modern drug discovery, leveraging computational power to predict the properties and potential biological activities of new chemical entities before their physical synthesis. This approach significantly reduces the time and cost associated with traditional drug development by prioritizing compounds with the highest probability of success. Computational strategies for this parent compound would focus on modifying its core structure to enhance desired therapeutic effects while minimizing potential off-target activities and unfavorable pharmacokinetic profiles.
A systematic in silico approach to designing novel derivatives of this compound would involve several key computational methodologies. Initially, structure-based drug design (SBDD) and ligand-based drug design (LBDD) techniques are often employed. If the biological target of this compound is known, SBDD methods like molecular docking can be used to simulate the binding of virtual derivatives to the target's active site. This allows for the prediction of binding affinities and the identification of key molecular interactions that can be optimized. In the absence of a known target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping become invaluable. nih.govtandfonline.com These methods rely on the known activities of a series of related compounds to build predictive models.
For instance, a hypothetical QSAR study could be initiated by generating a virtual library of derivatives with modifications at the aminophenyl and piperidine rings. Descriptors for these molecules, such as electronic, steric, and lipophilic properties, would be calculated. Statistical models would then be developed to correlate these descriptors with a predicted biological activity. nih.gov
The design of novel derivatives also heavily relies on the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Early assessment of these pharmacokinetic and safety profiles is essential to avoid costly late-stage failures in drug development. researchgate.net Various computational tools and web servers, such as SwissADME and admetSAR, can predict a wide range of ADMET parameters. researchgate.net For a library of virtual this compound derivatives, key predictions would include oral bioavailability, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes. researchgate.net
A crucial aspect of in silico design is the iterative process of generating novel structures and evaluating their predicted properties. Promising derivatives identified through these computational screens can then be prioritized for synthesis and subsequent in vitro and in vivo testing. This rational design approach, guided by computational predictions, streamlines the discovery of new therapeutic agents.
Below are illustrative data tables representing the kind of predictive data that would be generated in an in silico design study for novel derivatives of this compound.
Table 1: Predicted Biological Activity and Physicochemical Properties of Hypothetical Derivatives
| Derivative ID | Modification | Predicted IC₅₀ (nM) | LogP | Molecular Weight ( g/mol ) |
| MAP-001 | Parent Compound | 500 | 2.8 | 202.29 |
| MAP-002 | 2-fluoro on aminophenyl | 350 | 2.9 | 220.28 |
| MAP-003 | 3-chloro on aminophenyl | 280 | 3.4 | 236.73 |
| MAP-004 | N-acetyl on amino group | 800 | 2.5 | 244.33 |
| MAP-005 | 4-hydroxyl on piperidine | 600 | 2.1 | 218.29 |
Table 2: In silico ADMET Prediction for Selected Hypothetical Derivatives
| Derivative ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | AMES Toxicity |
| MAP-001 | High | Yes | Yes | Non-mutagenic |
| MAP-002 | High | Yes | No | Non-mutagenic |
| MAP-003 | High | Yes | Yes | Low risk |
| MAP-004 | High | No | No | Non-mutagenic |
| MAP-005 | High | No | No | Non-mutagenic |
Applications of 4 Methylene 1 4 Aminophenyl Piperidine in Synthetic and Analytical Chemistry
4-Methylene-1-(4-aminophenyl)-piperidine as a Versatile Synthetic Building Block
The core structure of 4-methylenepiperidine (B3104435) is recognized as a valuable intermediate in synthetic organic chemistry. For instance, 4-methylenepiperidine hydrochloride is a key starting material for the synthesis of the antifungal drug Efinaconazole. google.com This highlights the industrial relevance of the 4-methylenepiperidine scaffold.
However, a review of available scientific literature indicates that while the parent compound is a known precursor, specific and extensive examples of this compound itself being used as a versatile building block for a broad range of applications are not widely documented. The potential for the exocyclic double bond and the aniline (B41778) moiety to participate in various chemical transformations suggests it is a candidate for further exploration in synthetic methodologies.
Utility in the Construction of Complex Heterocyclic Systems
The synthesis of piperidine-containing heterocyclic systems is a major focus in medicinal and materials chemistry. nih.gov The inherent reactivity of the functional groups within this compound—namely the alkene and the aromatic amine—provides theoretical pathways for its use in constructing more complex molecular architectures. Reactions such as cycloadditions, Michael additions, or palladium-catalyzed cross-coupling reactions could potentially involve these functionalities. Despite this synthetic potential, specific examples detailing the use of this compound as a direct precursor for the construction of diverse and complex heterocyclic systems are not extensively reported in peer-reviewed literature.
Development of this compound-Based Derivatization Tags
In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes. While applications for the 4-methylene variant are not specifically detailed, the closely related saturated analog, N-(4-aminophenyl)piperidine , has been successfully developed and utilized as a high-proton-affinity derivatization tag. The shared 4-aminophenyl moiety is the critical functional group for this application, allowing for the covalent attachment of the tag to target molecules, particularly those containing carboxylic acid groups.
The analysis of certain classes of molecules, such as organic acids, by techniques like liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their poor ionization efficiency in the mass spectrometer, typically requiring negative ionization mode which can be less sensitive.
The table below summarizes the significant improvements in detection limits for several organic acids after derivatization with N-(4-aminophenyl)piperidine.
| Analyte | Native LOD | Derivatized LOD | Fold Improvement |
| Lactic Acid | 2100 ppb | 1.0 ppb | 2100 |
| Succinic Acid | 50 ppb | 2.0 ppb | 25 |
| Malic Acid | 100 ppb | 0.5 ppb | 200 |
| Citric Acid | 500 ppb | 0.5 ppb | 1000 |
| Data sourced from studies on derivatization with N-(4-aminophenyl)piperidine, demonstrating improvements in detection limits (LOD). nih.gov |
Supercritical fluid chromatography (SFC) is a powerful separation technique, but its coupling with MS for the analysis of polar compounds like organic acids faces similar challenges to LC-MS regarding poor sensitivity in negative ionization mode. nih.gov The use of the N-(4-aminophenyl)piperidine tag provides a robust solution to this problem.
Applications in Ligand Design and Catalyst Development (if non-biological)
The structure of this compound, containing nitrogen atoms and a modifiable phenyl ring, suggests potential for its use in coordination chemistry. Piperidine (B6355638) derivatives have been explored as scaffolds for ligands in various catalytic systems. nih.govresearchgate.net However, a thorough review of the current scientific literature does not yield specific examples of this compound being employed in the design of non-biological ligands or in the development of chemical catalysts.
Patent Landscape and Emerging Chemical Applications of this compound
The patent landscape for piperidine derivatives is vast, reflecting their importance in pharmaceuticals and other chemical industries. For the specific core of the title compound, patents are in place covering the process for preparing 4-methylenepiperidine or its acid addition salts. google.com Notably, this compound is identified as a crucial intermediate for the synthesis of Efinaconazole, a widely used antifungal medication. google.com This underscores the commercial value of the 4-methylenepiperidine scaffold.
While patents protect the synthesis and use of the 4-methylenepiperidine core as a pharmaceutical precursor, there is a less defined patent landscape for broader chemical applications of the specific derivative, this compound. The current focus remains on its utility, or the utility of its core structure, in the synthesis of high-value, complex molecules like pharmaceuticals rather than as a platform chemical with diverse, patented applications in other areas of synthetic or materials chemistry.
Conclusion and Future Research Perspectives on 4 Methylene 1 4 Aminophenyl Piperidine
Synthesis and Characterization Advancements for 4-Methylene-1-(4-aminophenyl)-piperidine
While a definitive, optimized synthesis for this compound is not explicitly reported, plausible synthetic routes can be proposed based on established methodologies for constructing N-arylpiperidines and 4-methylenepiperidines.
One potential synthetic strategy involves the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This approach would likely involve the coupling of 4-methylenepiperidine (B3104435) with a suitable para-substituted aniline (B41778) derivative, such as 4-bromoaniline (B143363) or 4-iodoaniline, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
Alternatively, a Wittig reaction could be employed as a key step. commonorganicchemistry.comlumenlearning.commasterorganicchemistry.com This would entail the synthesis of N-(4-aminophenyl)piperidin-4-one as a precursor, followed by its reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586), to introduce the exocyclic methylene (B1212753) group. The synthesis of the precursor could be achieved through the reaction of piperidin-4-one with a protected p-phenylenediamine, followed by deprotection.
The characterization of this compound would rely on standard spectroscopic techniques. The expected data from these analyses would be crucial for confirming the structure and purity of the compound.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Signals corresponding to the vinylic protons of the methylene group (likely in the range of 4.5-5.0 ppm), aromatic protons of the aminophenyl ring, and aliphatic protons of the piperidine (B6355638) ring. |
| ¹³C NMR | Resonances for the sp² hybridized carbons of the methylene group and the aromatic ring, as well as the sp³ hybridized carbons of the piperidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₂), which would confirm its elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=C stretching of the methylene group, and C-N stretching of the aromatic amine. |
Further advancements in the synthesis could focus on developing more efficient and environmentally friendly methods, potentially utilizing greener solvents and catalysts.
Unexplored Reactivity and Transformation Pathways
The reactivity of this compound is expected to be dictated by its key functional groups: the exocyclic double bond, the aniline moiety, and the tertiary amine within the piperidine ring.
The 4-methylene group is a versatile handle for further functionalization. whiterose.ac.ukacs.orgnih.gov It could undergo a variety of transformations, including:
Ozonolysis : Cleavage of the double bond to yield the corresponding ketone, N-(4-aminophenyl)piperidin-4-one. acs.org
Hydroboration-oxidation : To introduce a hydroxymethyl group at the 4-position. acs.org
Epoxidation : Followed by nucleophilic ring-opening to introduce a range of functional groups.
Hydrogenation : To produce the corresponding 4-methyl-1-(4-aminophenyl)-piperidine.
The aniline moiety offers another site for chemical modification. The primary amino group can undergo reactions such as:
Acylation : To form amides.
Alkylation : To form secondary or tertiary amines.
Diazotization : Followed by Sandmeyer or related reactions to introduce a variety of substituents on the aromatic ring.
The tertiary amine of the piperidine ring can be quaternized to form ammonium (B1175870) salts, which could alter the solubility and biological activity of the molecule.
Integration of Advanced Computational and Experimental Methodologies
The study of this compound would greatly benefit from the integration of computational and experimental techniques. tandfonline.comnih.govnih.govresearchgate.net
Computational studies , such as Density Functional Theory (DFT) calculations, can be employed to:
Predict the conformational preferences of the molecule.
Calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity.
Simulate its spectroscopic properties (NMR, IR) to aid in experimental characterization.
Quantitative Structure-Activity Relationship (QSAR) modeling could be utilized to predict the biological activity of derivatives of this compound. tandfonline.comnih.govresearchgate.net By developing models based on a library of related compounds, it may be possible to identify structural modifications that could enhance a desired pharmacological effect.
Molecular docking studies can be used to predict the binding interactions of this compound with various biological targets, such as enzymes and receptors. nih.govtandfonline.com This can provide insights into its potential mechanism of action and guide the design of more potent analogs.
Experimental validation of these computational predictions through synthesis and biological testing would be essential to establish a robust understanding of this compound and its derivatives.
Potential for Novel Applications in Chemical Science and Technology
The unique structural features of this compound suggest its potential for a range of applications in chemical science and technology.
In medicinal chemistry , the N-arylpiperidine scaffold is present in numerous bioactive molecules, including analgesics, antipsychotics, and anticancer agents. mdpi.comnih.govresearchgate.netencyclopedia.pubnih.gov The presence of the 4-aminophenyl group could allow for interactions with specific biological targets, while the 4-methylene group provides a point for further derivatization to optimize pharmacokinetic and pharmacodynamic properties. Given the prevalence of piperidine derivatives in drug discovery, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
In materials science , the aniline moiety could be exploited for the development of novel polymers and materials. For instance, it could be incorporated into conductive polymers or used as a monomer in the synthesis of polyamides or polyimines with unique properties. The piperidine unit could influence the solubility, thermal stability, and morphological characteristics of these materials.
Broader Impact of Research on this compound
Research into this compound and its derivatives could have a significant impact on several scientific fields.
The development of efficient synthetic routes to this compound would not only provide access to a novel chemical entity but also contribute to the broader field of synthetic organic chemistry by showcasing the application of modern synthetic methodologies.
Exploration of its reactivity would enhance the fundamental understanding of the chemical behavior of molecules containing both a 4-methylenepiperidine and an aniline moiety. This knowledge could be applied to the synthesis of other complex heterocyclic compounds.
From a medicinal chemistry perspective, the investigation of the biological activities of this compound and its analogs could lead to the discovery of new lead compounds for the treatment of various diseases. The modular nature of the molecule allows for systematic structural modifications, making it an attractive scaffold for drug discovery programs.
Q & A
Q. How can synthetic routes for 4-Methylene-1-(4-aminophenyl)-piperidine be optimized to improve yield and purity?
Methodological Answer:
- Alkylation and Amine Protection : Start with 4-aminophenyl precursors and alkylate piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to introduce the methylene group .
- Purification : Use recrystallization or column chromatography to isolate the compound, as demonstrated in piperidine sulfonyl chloride syntheses .
- Yield Optimization : Adjust reaction stoichiometry and temperature based on analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, where yields reached 87–98% in Mannich reactions .
Q. What computational tools are recommended for preliminary structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- QSAR Modeling : Use ADMET Predictor™ or MedChem Designer™ to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. For example, QSAR models for phenyl piperidine derivatives linked pIC50 values to electronic and steric parameters .
- Validation : Cross-validate models with experimental data from analogs like 1-ethyl-N-phenylpiperidin-4-amine, where substitutions altered receptor binding .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Methodological Answer:
- Structural Analysis : Perform X-ray crystallography or NMR to confirm stereochemistry and substituent positioning. For instance, hydroxyl or methyl substitutions on piperidine rings in analogs (e.g., Co 101244) significantly impacted NMDA receptor selectivity .
- Dose-Response Studies : Replicate assays under standardized conditions (pH 4.6 buffer, methanol/water mobile phases) to minimize variability, as seen in chromatographic analyses of piperidine derivatives .
Q. What strategies are effective in improving the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Profiling : Use in silico tools to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions). For example, 4-anilinopiperidine precursors showed improved CNS bioavailability when logD values were optimized .
- Prodrug Design : Introduce hydrolyzable groups (e.g., Boc-protected amines) to enhance solubility, as demonstrated in 4-Anilino-1-Boc-piperidine analogs .
Q. How does the substitution pattern on the piperidine ring influence receptor selectivity?
Methodological Answer:
- Receptor Binding Assays : Compare IC50 values against targets like NMDA (NR1/2B subtype) or opioid receptors. For example, 4-hydroxy and 4-methylbenzyl groups in piperidine derivatives increased NR1/2B potency by 25-fold .
- Molecular Dynamics Simulations : Map interactions between substituents (e.g., methylene vs. sulfonyl groups) and receptor binding pockets, as done for phenyl piperidine sulfonamides .
Q. What experimental approaches validate the biological activity of novel derivatives?
Methodological Answer:
- In Vitro Screening : Use high-throughput assays (e.g., kinase inhibition, cytotoxicity) with positive controls like 1-(2-methylphenyl)piperidin-4-one, which showed activity in pharmacological studies .
- In Vivo Models : Test anticonvulsant activity in maximal electroshock (MES) assays, as done for NR1/2B antagonists with ED50 values <1 mg/kg .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity?
Methodological Answer:
- Descriptor Refinement : Recalculate electronic parameters (e.g., Hammett constants) or steric hindrance metrics using software like MOE or Schrödinger. For example, QSAR models for phenyl piperidines achieved R² >0.8 after incorporating solvation energy terms .
- Meta-Analysis : Cross-reference with datasets like PubChem’s 4-(phenylamino)piperidine bioactivity profiles to identify outlier compounds .
Comparative Studies
Q. How do structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline) differ in reactivity and bioactivity?
Methodological Answer:
- Synthetic Flexibility : Compare reaction pathways—e.g., 4-methylpiperazine analogs undergo sulfonation more readily than methylene derivatives due to electron-donating groups .
- Bioactivity Trends : Analyze SAR data from PubChem; for instance, 4-methoxy substitutions enhance metabolic stability but reduce CNS penetration .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
